[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol
Description
Properties
IUPAC Name |
[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3OS/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-6,16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUQZWIFKBVPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling of Thiophene Derivatives with Trifluoromethylphenyl Halides
A common method involves the Suzuki or Stille cross-coupling of a halogenated thiophene derivative with a trifluoromethyl-substituted phenylboronic acid or stannane:
- Starting materials: 5-bromo- or 5-iodo-thiophen-2-ylmethanol or protected derivatives.
- Coupling partner: 3-(trifluoromethyl)phenylboronic acid or related organometallic reagent.
- Catalyst: Palladium(0) complexes such as Pd(PPh3)4.
- Conditions: Base (e.g., K2CO3), solvent (e.g., toluene, dioxane, or DMF), inert atmosphere, reflux or elevated temperature.
This method allows selective formation of the C-C bond at the 5-position of the thiophene ring with the trifluoromethylphenyl group.
Synthesis of Thiophen-2-ylmethanol Intermediate
The hydroxymethyl group at the 2-position can be introduced via:
- Reduction of corresponding aldehyde: Starting from 5-(3-(trifluoromethyl)phenyl)thiophene-2-carboxaldehyde, reduction with mild hydride reagents such as sodium borohydride (NaBH4) yields the target alcohol.
- Formylation followed by reduction: Lithiation of 5-(3-(trifluoromethyl)phenyl)thiophene at the 2-position followed by quenching with DMF introduces an aldehyde group, which is then reduced.
Alternative Synthetic Routes
- Nucleophilic substitution: Using 5-(3-(trifluoromethyl)phenyl)-2-halogenated thiophene derivatives, nucleophilic substitution with formaldehyde or hydroxymethylating agents under basic conditions can install the hydroxymethyl group.
- Hydroxyalkylation via Grignard or organolithium reagents: Reaction of 5-(3-(trifluoromethyl)phenyl)thiophene-2-lithium or magnesium species with formaldehyde or paraformaldehyde.
Representative Synthetic Procedure (Hypothetical Example)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 5-bromo-thiophene-2-carboxaldehyde + 3-(trifluoromethyl)phenylboronic acid, Pd(PPh3)4, K2CO3, toluene, reflux | Suzuki coupling to form 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxaldehyde |
| 2 | NaBH4, methanol, 0°C to room temperature | Reduction of aldehyde to alcohol, yielding this compound |
| 3 | Purification by column chromatography or recrystallization | Isolation of pure product |
Analytical and Characterization Data
The synthesized compound is typically characterized by:
- NMR Spectroscopy: $$^{1}H$$ NMR shows characteristic signals for the methylene hydroxyl group (~4.5-5.0 ppm) and aromatic protons; $$^{13}C$$ NMR confirms the thiophene and phenyl carbons.
- Mass Spectrometry: Molecular ion peak corresponding to the molecular weight.
- IR Spectroscopy: Broad O-H stretch (~3200-3600 cm$$^{-1}$$) and aromatic C-H stretches.
- Chromatography: Purity assessed by HPLC or TLC.
Research Findings and Optimization Notes
- The choice of catalyst and base in the cross-coupling step critically influences yield and selectivity.
- Protection of the hydroxymethyl group during cross-coupling may be necessary to avoid side reactions.
- Reduction conditions must be mild to prevent over-reduction or decomposition.
- Solvent polarity and temperature optimization enhance coupling efficiency and product purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling + Reduction | 5-bromo-thiophene-2-carboxaldehyde, 3-(trifluoromethyl)phenylboronic acid, Pd catalyst, NaBH4 | Reflux in toluene, mild reduction | High regioselectivity, well-established | Requires palladium catalyst, multi-step |
| Nucleophilic Substitution | 5-halogenated thiophene, formaldehyde, base | Room temp to reflux | Direct hydroxymethylation | May have side reactions, lower yield |
| Organolithium Addition | 5-(3-(trifluoromethyl)phenyl)thiophene-2-lithium, formaldehyde | Low temperature, inert atmosphere | Direct C-C bond formation | Sensitive reagents, requires strict conditions |
Chemical Reactions Analysis
Types of Reactions
[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group and thiophene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products
The major products formed from these reactions include various substituted thiophenes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying chemical processes and reaction mechanisms.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: Research into potential medicinal applications includes exploring its pharmacological properties and potential therapeutic uses.
Industry: The compound is utilized in industrial chemistry for the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiophene ring play crucial roles in its activity, influencing its binding affinity and reactivity with various biological and chemical targets .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | LogP* | Solubility (mg/mL) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | Thiophene | 5-(3-CF3-phenyl), 2-CH2OH | 3.2 | 0.8 | Moderate lipophilicity, stable |
| {5-[2-Cl-5-CF3-phenyl]-2-furyl}methanol | Furan | 5-(2-Cl-5-CF3-phenyl), 2-CH2OH | 2.9 | 1.2 | Oxidatively labile |
| [5-Methyl-4-CF3-thiazol-2-yl]methanol | Thiazole | 4-CF3, 5-methyl, 2-CH2OH | 2.5 | 2.5 | High polarity, zwitterionic |
| 4-[5-(CF2H)-2-thienyl]-3-fluorophenol | Thiophene | 5-CF2H, 3-F-phenyl | 3.0 | 1.5 | Acidic, UV-active |
*LogP values estimated via computational modeling.
Biological Activity
The compound [5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol, with the chemical formula C12H8F4OS, is a member of the thiophene family, notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H8F4OS
- CAS Number : 1546689-10-4
- Purity : 95%
- Appearance : Not specified
- Storage Conditions : 4-8°C
The biological activity of this compound is attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and bioavailability. The thiophene ring contributes to its interaction with various biological targets, including enzymes and receptors.
Anticancer Activity
Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is critical in cancer treatment as it prevents cancer cells from dividing and proliferating.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.08 - 12.07 | Tubulin polymerization inhibition |
| Compound B | 1.48 - 3.67 | G2/M phase arrest |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Study on Antiseizure Properties
In a recent study, the antiseizure effects of thiophene derivatives were evaluated using various seizure models. The results indicated that compounds similar to this compound provided significant protection against seizures in animal models.
| Test Model | Dose (mg/kg) | Protective Effect (%) |
|---|---|---|
| MES | 100 | 75% |
| 6 Hz | 100 | 50% |
Neurotoxicity Assessment
Neurotoxicity was assessed in conjunction with antiseizure activity to ensure safety profiles of the compounds. The protective index (PI) was calculated, indicating a favorable therapeutic window for further development.
Q & A
Q. How does the electronic nature of the trifluoromethyl group influence structure-activity relationships (SAR)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
